Imidazo(2,1-b)thiazole, 6-(chloronitrophenyl)-2,3-dihydro-
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Overview
Description
Imidazo(2,1-b)thiazole, 6-(chloronitrophenyl)-2,3-dihydro- is a fused heterocyclic compound that contains both imidazole and thiazole rings. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of the chloronitrophenyl group further enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(2,1-b)thiazole derivatives typically involves multicomponent reactions. One common method includes the reaction of 2-aminothiazoles with α-halocarbonyl compounds . Another approach involves the use of N-Boc-N-propargylthiazol-2-amines, carbon monoxide, a secondary amine, and oxygen under the catalysis of a PdI2/KI system . This process occurs under relatively mild conditions (100°C under 20 atm of a 4:1 mixture of CO-air) and leads to the formation of imidazo(2,1-b)thiazole derivatives in good yields.
Industrial Production Methods
Industrial production methods for imidazo(2,1-b)thiazole derivatives often involve scalable synthetic routes that can be optimized for large-scale production. These methods may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Imidazo(2,1-b)thiazole derivatives undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonylated derivatives.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The chloronitrophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for carbonylation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include carbonylated imidazo(2,1-b)thiazole derivatives, amino-substituted derivatives, and various substituted imidazo(2,1-b)thiazole compounds .
Scientific Research Applications
Imidazo(2,1-b)thiazole, 6-(chloronitrophenyl)-2,3-dihydro- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Exhibits significant anticancer, antimicrobial, and anti-inflammatory activities
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and tuberculosis.
Industry: Used in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of imidazo(2,1-b)thiazole derivatives involves the inhibition of key enzymes and pathways in biological systems. For example, some derivatives target the QcrB component of the mycobacterial cytochrome bcc-aa3 super complex, disrupting the electron transport chain and leading to cell death . Other derivatives may induce apoptosis in cancer cells by inhibiting tubulin polymerization and activating caspases .
Comparison with Similar Compounds
Imidazo(2,1-b)thiazole, 6-(chloronitrophenyl)-2,3-dihydro- can be compared with other similar compounds such as:
Levamisole: An imidazo(2,1-b)thiazole derivative used as an anthelmintic and immunomodulatory agent.
Pyrazolo(1,5-a)pyridine-3-carboxamides: Compounds with structural homology and similar biological activities.
The uniqueness of imidazo(2,1-b)thiazole, 6-(chloronitrophenyl)-2,3-dihydro- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties.
Properties
CAS No. |
96125-74-5 |
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Molecular Formula |
C11H8ClN3O2S |
Molecular Weight |
281.72 g/mol |
IUPAC Name |
6-(3-chloro-2-nitrophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C11H8ClN3O2S/c12-8-3-1-2-7(10(8)15(16)17)9-6-14-4-5-18-11(14)13-9/h1-3,6H,4-5H2 |
InChI Key |
USAIMAPWWPKLGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=C(C(=CC=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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